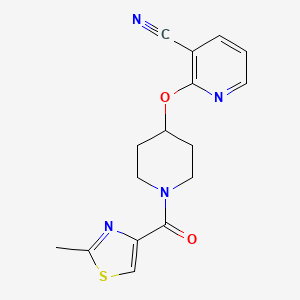

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure combining a nicotinonitrile core with a piperidine ring and a methylthiazole moiety, which contributes to its diverse chemical properties and biological activities.

Properties

IUPAC Name |

2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-7-4-13(5-8-20)22-15-12(9-17)3-2-6-18-15/h2-3,6,10,13H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKRAGQEACWJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves a multi-step process. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the nicotinonitrile group and the methylthiazole moiety. Key steps in the synthesis include:

Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, often starting with commercially available piperidine or its derivatives. The piperidine is then functionalized to introduce the necessary substituents.

Introduction of Nicotinonitrile Group: The nicotinonitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine derivative is replaced by the nicotinonitrile moiety.

Attachment of Methylthiazole Moiety: The final step involves the coupling of the methylthiazole group to the piperidine-nicotinonitrile intermediate. This is typically achieved through a condensation reaction, using reagents such as thionyl chloride or phosphorus oxychloride to activate the thiazole ring for nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target particular receptors.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a particular receptor on the cell surface, triggering a signaling cascade that results in a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)nicotinonitrile: A closely related compound with a similar structure but different substitution pattern.

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)isonicotinonitrile: Another similar compound with an isonicotinonitrile group instead of nicotinonitrile.

Uniqueness

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can interact with different molecular targets and exhibit a range of activities not seen in other similar compounds.

Biological Activity

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: . Its structural components include a piperidine ring, a methylthiazole moiety, and a nitrile group, which contribute to its biological activities.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It reduces oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage in neurodegenerative diseases.

Inhibition of Enzymes

The compound has been reported to inhibit specific enzymes, such as aldehyde dehydrogenases (ALDHs). Inhibitory activity was noted in the micromolar range (3.8–19.2 µM), indicating its potential role in modulating metabolic pathways associated with drug metabolism and toxicity .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity, potentially through modulation of signaling pathways related to apoptosis and inflammation.

Case Studies

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective effect against conditions like Alzheimer's disease.

- In Vitro Studies : Cell culture experiments have demonstrated that this compound can enhance cell viability under oxidative stress conditions, indicating its potential as a therapeutic agent in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.